Ciclesonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

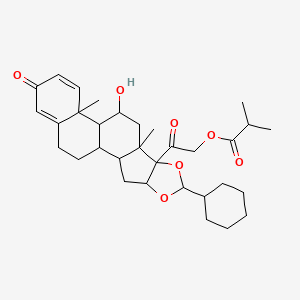

Ciclesonide is a synthetic steroidal compound. It is known for its complex structure and significant biological activity. This compound is often studied for its potential therapeutic applications, particularly in the fields of endocrinology and oncology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ciclesonide involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 11 and 21 are protected using appropriate protecting groups.

Formation of the Cyclohexylmethylene Bridge: This involves the reaction of the protected steroid with cyclohexylmethylene chloride under basic conditions.

Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Large batch reactors are used to carry out the multi-step synthesis.

Purification: The final product is purified using techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups.

Substitution: The compound can participate in substitution reactions, especially at the cyclohexylmethylene bridge.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a model molecule to study steroidal synthesis and reactivity. It helps in understanding the behavior of complex steroidal structures under various chemical conditions.

Biology

In biological research, the compound is studied for its interactions with steroid receptors. It serves as a tool to investigate the mechanisms of steroid hormone action and receptor binding.

Medicine

Medically, the compound is explored for its potential therapeutic effects. It has shown promise in the treatment of certain cancers and endocrine disorders due to its ability to modulate hormone activity.

Industry

In the industrial sector, the compound is used in the development of new steroidal drugs. Its unique structure and biological activity make it a valuable lead compound for drug discovery.

Mecanismo De Acción

The mechanism of action of Ciclesonide involves binding to steroid receptors. This binding triggers a cascade of molecular events that modulate gene expression and cellular activity. The compound primarily targets glucocorticoid and mineralocorticoid receptors, influencing processes such as inflammation, metabolism, and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

Prednisolone: A synthetic glucocorticoid with anti-inflammatory properties.

Dexamethasone: Another synthetic glucocorticoid used in the treatment of various inflammatory and autoimmune conditions.

Betamethasone: Similar to dexamethasone, used for its potent anti-inflammatory effects.

Uniqueness

What sets Ciclesonide apart is its unique cyclohexylmethylene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its stability and receptor binding affinity, making it a promising candidate for further research and development.

Actividad Biológica

Ciclesonide is an inhaled corticosteroid (ICS) primarily used in the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its anti-inflammatory effects, pharmacokinetics, and potential applications beyond respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound exhibits its pharmacological effects primarily through the modulation of glucocorticoid receptors (GR). Upon inhalation, this compound is rapidly activated in the lungs to its active metabolite, des-ciclesonide (des-CIC), which binds to GR and exerts anti-inflammatory effects. This mechanism is crucial for its efficacy in treating respiratory conditions.

Key Findings:

- Binding Affinity : this compound has a higher relative binding affinity to rat GR compared to other corticosteroids, which contributes to its potent anti-inflammatory activity .

- Apoptosis Induction : In vitro studies have shown that this compound can induce apoptosis in cancer cells such as MDA-MB-231, evidenced by increased caspase 3/7 activity and formation of apoptotic bodies at concentrations as low as 20 μM .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism:

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| C_max (pmol·mL⁻¹) | 3.29 | 1.68 |

| t_max (h) | 0.86 | 0.27 |

| t_1/2 (h) | 5.70 | 1.39 |

| AUC_0–inf (pmol·h·mL⁻¹) | 15.49 | 7.33 |

These values indicate that des-CIC reaches peak concentration between 0.75 and 1.5 hours post-inhalation, with a half-life of approximately 5.7 hours .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for respiratory diseases and COVID-19.

Asthma Treatment

A study involving patients with mild-to-moderate asthma demonstrated significant improvement in symptoms after treatment with this compound (200 µg once daily) over eight weeks. The percentage of symptom-free patients increased from approximately 21% to over 50% .

COVID-19 Studies

In a randomized clinical trial involving non-hospitalized patients with symptomatic COVID-19, this compound was administered at a total daily dose of 640 µg for 30 days. The results indicated no significant difference in the time to alleviation of symptoms compared to placebo; however, there was a notable reduction in subsequent emergency department visits or hospital admissions related to COVID-19 among those treated with this compound .

Case Studies

Several case studies have highlighted the potential benefits of this compound beyond its traditional indications:

Propiedades

IUPAC Name |

[2-(6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZNWIVRBCLON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861359 |

Source

|

| Record name | 2-(8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.